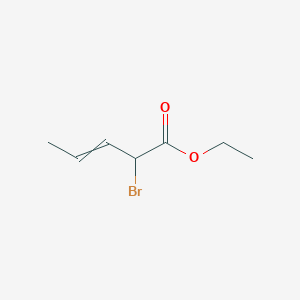
Ethyl 2-bromopent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromopent-3-enoate is an organic compound with the molecular formula C7H11BrO2. It is an ester derived from the reaction of ethyl alcohol and 2-bromopent-3-enoic acid. This compound is of interest due to its unique structure, which includes a bromine atom and a double bond, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromopent-3-enoate can be synthesized through various methods. One common approach involves the bromination of ethyl pent-3-enoate. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in this compound allows it to participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Addition Reactions: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Substitution: Ethyl 2-hydroxypent-3-enoate, ethyl 2-cyanopent-3-enoate.
Addition: 2,3-dibromopentanoate, 2-bromo-3-chloropentanoate.
Elimination: Pent-2-en-1-yl ethanoate.
Scientific Research Applications
Ethyl 2-bromopent-3-enoate is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Potential use in the development of new drugs due to its reactivity and ability to form diverse chemical structures.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromopent-3-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in its structure make it a reactive intermediate. In biological systems, it may interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Ethyl 2-bromopent-3-enoate can be compared with other similar compounds such as:
Ethyl 2-chloropent-3-enoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 2-iodopent-3-enoate: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
Ethyl 2-fluoropent-3-enoate: Fluorine substitution results in significantly different electronic properties and reactivity.
Uniqueness: The presence of a bromine atom and a double bond in this compound provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
154870-13-0 |
|---|---|
Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
ethyl 2-bromopent-3-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4H2,1-2H3 |
InChI Key |
JAQMCFDDCKBWFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


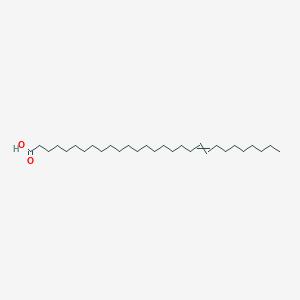

![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)
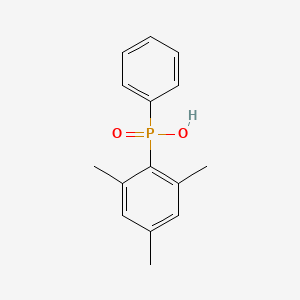
![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)
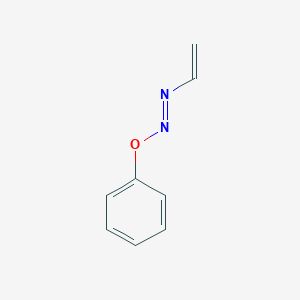
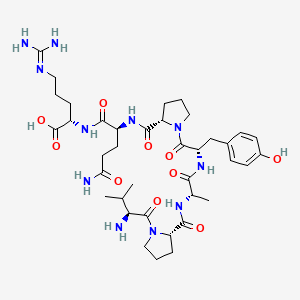
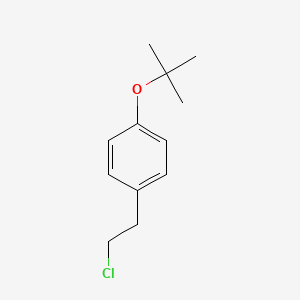
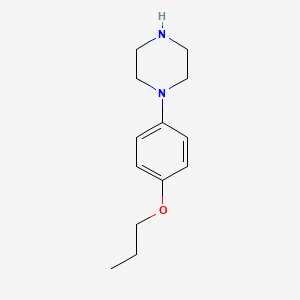
![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)
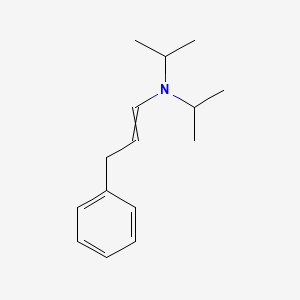
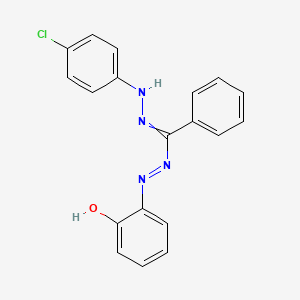
![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)
